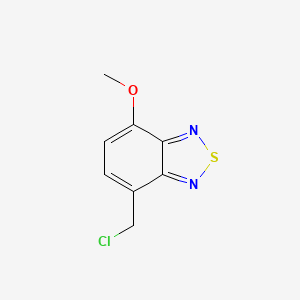
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid is a compound that combines the structural features of 6-methylsulfanyl-3,4-dihydroisoquinoline and oxalic acid. Isoquinoline derivatives are known for their wide range of biological activities and are important components in many pharmaceuticals . The addition of oxalic acid can influence the solubility and reactivity of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-3,4-dihydroisoquinoline typically involves the cyclization of phenylethanols and nitriles via a tandem annulation process . This reaction can be promoted by reagents such as trifluoromethanesulfonic anhydride (Tf2O). The reaction conditions are mild and can be carried out in the presence of a metal catalyst.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts to facilitate the cyclization process. The use of environmentally benign reagents and conditions is preferred to minimize the formation of harmful by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylsulfanyl-3,4-dihydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-methylsulfanyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Known for its biological activities and used in medicinal chemistry.
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline: Studied for its potential therapeutic applications.
1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. The combination with oxalic acid can also affect its solubility and stability, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
90265-90-0 |
|---|---|
Formule moléculaire |
C22H24N2O4S2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
6-methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid |
InChI |
InChI=1S/2C10H11NS.C2H2O4/c2*1-12-10-3-2-9-7-11-5-4-8(9)6-10;3-1(4)2(5)6/h2*2-3,6-7H,4-5H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
FNORRFCPFDYZKJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)C=NCC2.CSC1=CC2=C(C=C1)C=NCC2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


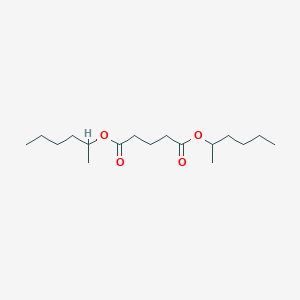
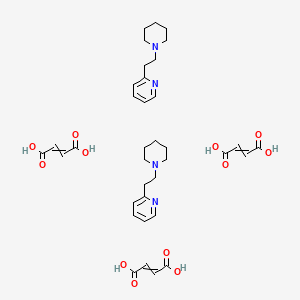
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
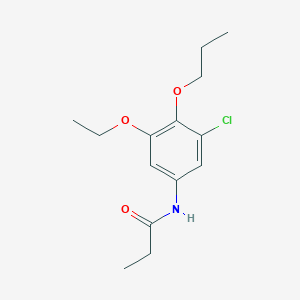
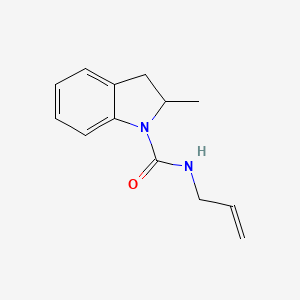
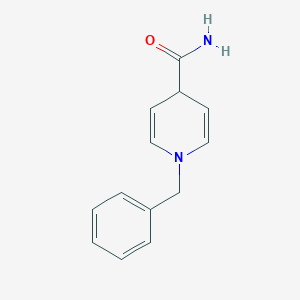

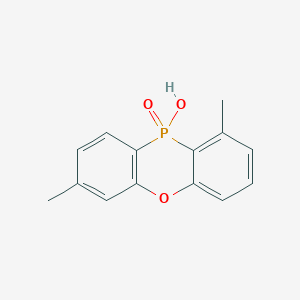

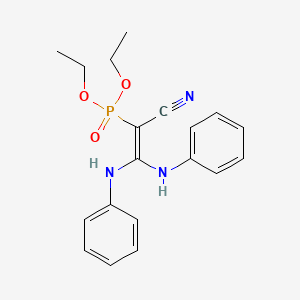
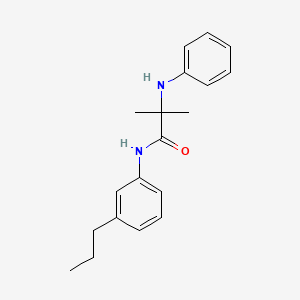
![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)
